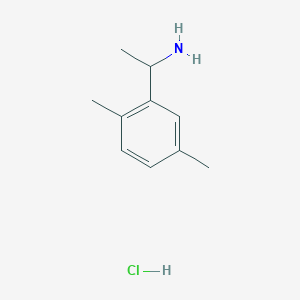

1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride

Overview

Description

1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride, also known as ephedrine hydrochloride, is a synthetic compound that belongs to the class of sympathomimetic drugs. It is a common ingredient in many over-the-counter medications used for the treatment of respiratory disorders such as asthma and bronchitis. Ephedrine hydrochloride is also used as a performance-enhancing drug by athletes, as it is known to increase metabolism and energy levels.

Mechanism of Action

Ephedrine hydrochloride acts on the sympathetic nervous system by stimulating the release of norepinephrine and epinephrine, which are neurotransmitters that increase heart rate, blood pressure, and breathing rate. It also acts as a direct agonist of adrenergic receptors, particularly the alpha and beta receptors. The net effect of these actions is to increase metabolism and energy expenditure, leading to increased fat oxidation and weight loss.

Biochemical and Physiological Effects:

Ephedrine hydrochloride has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and breathing rate, which can be beneficial in the treatment of respiratory disorders. It also increases metabolism and energy expenditure, leading to increased fat oxidation and weight loss. However, 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride hydrochloride can also have negative effects on the body, including increased risk of heart attack, stroke, and death.

Advantages and Limitations for Lab Experiments

Ephedrine hydrochloride has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a popular choice for researchers. It also has well-established pharmacological properties and a known mechanism of action, which makes it a useful tool for studying the sympathetic nervous system. However, 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride hydrochloride also has several limitations for lab experiments. It can be difficult to control the dose and route of administration, which can lead to inconsistent results. It also has potential side effects that can confound experimental results.

Future Directions

There are several future directions for research on 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride hydrochloride. One area of interest is the development of new drugs that target the sympathetic nervous system for the treatment of respiratory disorders and obesity. Another area of interest is the development of new methods for synthesizing 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride hydrochloride that are more efficient and environmentally friendly. Finally, there is a need for further research on the potential side effects of 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride hydrochloride and ways to mitigate these effects.

Scientific Research Applications

Ephedrine hydrochloride has been extensively studied for its pharmacological properties and potential therapeutic applications. It is commonly used in the treatment of respiratory disorders such as asthma, bronchitis, and nasal congestion. It is also used as a central nervous system stimulant and appetite suppressant. Ephedrine hydrochloride has been shown to increase metabolism and energy expenditure, making it a popular ingredient in weight loss supplements and performance-enhancing drugs.

properties

IUPAC Name |

1-(2,5-dimethylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-7-4-5-8(2)10(6-7)9(3)11;/h4-6,9H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDCTHGENBYORR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride | |

CAS RN |

91251-27-3 | |

| Record name | Benzenemethanamine, α,2,5-trimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91251-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

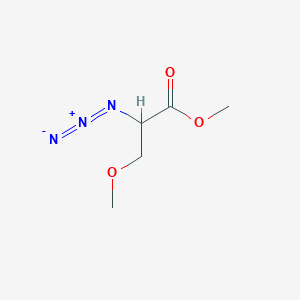

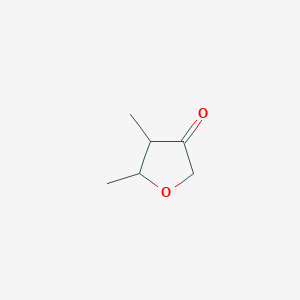

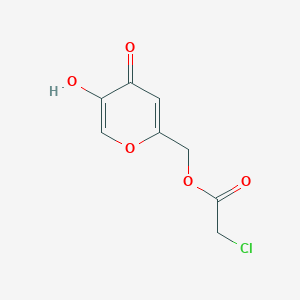

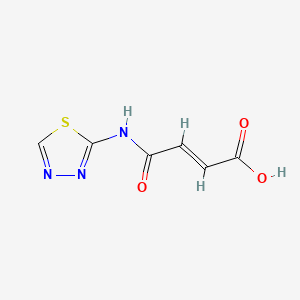

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1661377.png)

![6-(dimethylamino)-2-[(E)-2-(4-methoxyphenyl)vinyl]-1-methylquinolinium](/img/structure/B1661378.png)

phosphanium iodide](/img/structure/B1661389.png)

phosphanium iodide](/img/structure/B1661390.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B1661397.png)